molecular formula C16H19NO4 B034754 2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester CAS No. 19788-62-6

2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester

Cat. No. B034754
CAS RN: 19788-62-6
M. Wt: 289.33 g/mol
InChI Key: IKGSENPDNXXJKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester, commonly known as CBME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBME belongs to the family of β-lactones, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of CBME is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. CBME has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. CBME has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and are implicated in tumor growth and metastasis.

Biochemical And Physiological Effects

CBME has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in a number of diseases. CBME has also been found to have anti-tumor effects by inhibiting the growth and metastasis of cancer cells. Additionally, CBME has been found to have neuroprotective effects and can improve cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of CBME is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of CBME is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of CBME.

Future Directions

There are numerous future directions for the study of CBME. One potential direction is the development of CBME-based drugs for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, further studies are needed to determine the optimal dosage and administration route of CBME. Further studies are also needed to understand the mechanism of action of CBME and its effects on different cell types. Finally, the development of new synthetic methods for CBME could improve its solubility and make it more accessible for in vivo studies.
Conclusion:
In conclusion, CBME is a promising compound with diverse biological activities that make it a potential candidate for the development of new drugs. CBME has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities, as well as neuroprotective effects. However, further studies are needed to determine the optimal dosage and administration route of CBME and to understand its mechanism of action. The development of new synthetic methods for CBME could also improve its solubility and make it more accessible for in vivo studies.

Synthesis Methods

The synthesis of CBME involves the reaction of 3-methyl-2-butanone with benzoyl chloride in the presence of triethylamine to form 2-benzoyloxy-3-methylbutanone. This intermediate is then reacted with cyanogen bromide to form CBME. The final step involves the esterification of CBME with ethanol to form the ethyl ester of CBME.

Scientific Research Applications

CBME has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. CBME has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, CBME has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

19788-62-6

Product Name

2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(2-cyano-1-ethoxy-3-methyl-1-oxopentan-2-yl) benzoate

InChI

InChI=1S/C16H19NO4/c1-4-12(3)16(11-17,15(19)20-5-2)21-14(18)13-9-7-6-8-10-13/h6-10,12H,4-5H2,1-3H3

InChI Key

IKGSENPDNXXJKM-UHFFFAOYSA-N

SMILES

CCC(C)C(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C)C(C#N)(C(=O)OCC)OC(=O)C1=CC=CC=C1

synonyms

2-Cyano-2-(benzoyloxy)-3-methylvaleric acid ethyl ester

Origin of Product

United States

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